molecular formula C6H4N6O2 B8685521 5-nitro-2-(1H-tetrazol-1-yl)pyridine

5-nitro-2-(1H-tetrazol-1-yl)pyridine

Cat. No.: B8685521
M. Wt: 192.14 g/mol
InChI Key: ZUAUTYRTRACKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-2-(1H-tetrazol-1-yl)pyridine is a useful research compound. Its molecular formula is C6H4N6O2 and its molecular weight is 192.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H4N6O2

Molecular Weight

192.14 g/mol

IUPAC Name

5-nitro-2-(tetrazol-1-yl)pyridine

InChI

InChI=1S/C6H4N6O2/c13-12(14)5-1-2-6(7-3-5)11-4-8-9-10-11/h1-4H

InChI Key

ZUAUTYRTRACKCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])N2C=NN=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was synthesized using 5-nitropyridin-2-amine (1 g, 6.97 mmol), sodium azide (0.68 g, 10.5 mmol), trimethylorthoformate (1.2 g, 11.2 mmol) and acetic acid (14 mL) and stirred at room temperature over night. The reaction was heated to 120° C. reflux for 7 hours. The reaction was cooled down to room temperature, concentrated to take off acetic acid. Ice water (50 mL) was added, extracted with ethyl acetate (50 mL), second wash with sodium hydroxide (1N, 20 mL). The organic phase was dried by magnesium sulfate, filtered, concentrated and purified by column chromatography through a 50 gram Biotage SNAP KP-Sil™ silica gel cartridge eluting with 30% ethyl acetate/hexanes to give the title compound as a pale yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 5-nitropyridin-2-amine (1.00 g, 7.19 mmol) in AcOH was added trimethylsilyl trifluoroacetate (2.111 mL, 12.22 mmol). After stirring for 5 min, triethyl orthoformate (2.155 ml, 12.94 mmol) was added. Azidotrimethylsilane (1.513 mL, 11.50 mmol) was added after stirring for another 5 min. The reaction mixture was stirred at RT overnight, and was concentrated to give the crude solid. The solid was washed with DCM, and dried under vacuum to give title compound. LC/MS: [(M+1)]+=193.19, [(M+1-28)]+=165.19
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.111 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.155 mL
Type
reactant
Reaction Step Two
Quantity
1.513 mL
Type
reactant
Reaction Step Three

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